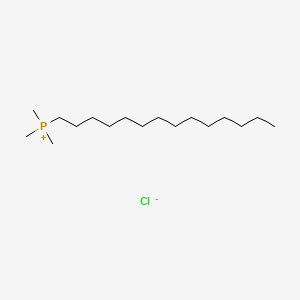

Tetradecyltrimethylphosphonium chloride

Description

Tetradecyltrimethylphosphonium chloride is a quaternary phosphonium salt characterized by a tetradecyl (C14) alkyl chain and three methyl groups attached to a central phosphorus atom, with a chloride counterion. It is primarily utilized in synthetic chemistry, particularly in the preparation of complex phosphazene derivatives. For instance, it acts as a precursor in reactions with tetrachloromonospirocyclotriphosphazenes to form dispirophosphazenes under controlled conditions .

Properties

CAS No. |

7368-64-1 |

|---|---|

Molecular Formula |

C17H38ClP |

Molecular Weight |

308.9 g/mol |

IUPAC Name |

trimethyl(tetradecyl)phosphanium;chloride |

InChI |

InChI=1S/C17H38P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

KDNBFSGJXLQPKZ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC[P+](C)(C)C.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](C)(C)C.[Cl-] |

Synonyms |

C14Me3P tetradecyltrimethylphosphonium tetradecyltrimethylphosphonium chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Tetramethylphosphonium Chloride

Molecular Formula : (CH₃)₄PCl

Molecular Weight : 128.58 g/mol

Structural Features : Four methyl groups attached to phosphorus.

Applications : Used as a laboratory chemical and in manufacturing processes.

Toxicity and Safety :

- Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

- Stable under recommended storage conditions but incompatible with strong oxidizing agents .

Key Differences : - Smaller alkyl groups result in higher water solubility compared to Tetradecyltrimethylphosphonium chloride.

- Limited utility in surfactant applications due to the absence of a long hydrophobic chain.

Dodecyl Triphenyl Phosphonium Chloride

Molecular Formula : C₃₀H₄₀ClP

Molecular Weight : 467.07 g/mol

Structural Features : Dodecyl (C12) chain and three phenyl groups attached to phosphorus.

Applications : Likely employed in phase-transfer catalysis or organic synthesis due to aromatic and long-chain hydrophobic moieties.

Key Differences :

- Aromatic phenyl groups enhance stability and π-π interaction capabilities, unlike the aliphatic tetradecyl group.

- Longer alkyl chain (C12 vs. C14) may reduce solubility in polar solvents compared to this compound.

(Chloromethyl)-Triphenylphosphonium Chloride

CAS : 5293-84-5

Structural Features : Chloromethyl group and three phenyl groups attached to phosphorus.

Applications : Used in Wittig reactions for olefin synthesis, leveraging the reactive chloromethyl group.

Key Differences :

- The chloromethyl group introduces electrophilic reactivity, unlike the inert methyl or long alkyl chains in other phosphonium salts.

- Lacks surfactant properties due to the absence of a long hydrophobic tail.

Tetrakis(hydroxymethyl)phosphonium Chloride

Applications : Functions as a covalent crosslinking agent in cell encapsulation and textile finishing .

Structural Features : Four hydroxymethyl groups attached to phosphorus.

Key Differences :

- Hydroxymethyl groups enable crosslinking via formaldehyde release, a property absent in this compound.

- Higher hydrophilicity due to multiple hydroxyl groups.

Data Table: Comparative Analysis of Phosphonium Salts

Research Findings and Implications

- Structural Impact on Function : Alkyl chain length and substituents dictate applications. Long chains (e.g., C14 in this compound) enhance surfactant behavior, while aromatic groups (e.g., in Dodecyl triphenyl) favor catalytic roles.

- Toxicity Trends : Smaller phosphonium salts like Tetramethylphosphonium chloride exhibit acute irritation hazards, whereas larger salts may have lower volatility but require further toxicological evaluation.

- Synthetic Utility : this compound’s role in phosphazene synthesis highlights its niche in advanced material preparation , contrasting with crosslinking or catalytic uses of other salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.